N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide
Description
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide (CAS: 400082-51-1) is a sulfonohydrazide derivative with a molecular formula of C₁₁H₉ClF₃N₃O₂S₂ and a molecular weight of 371.79 g/mol . Its structure features:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, a common pharmacophore in agrochemicals due to its electron-withdrawing properties and resistance to metabolic degradation.
- A methyl-substituted hydrazide group linked to a thiophenesulfonyl unit, which enhances binding affinity to biological targets.
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O2S2/c1-18(17-22(19,20)9-3-2-4-21-9)10-8(12)5-7(6-16-10)11(13,14)15/h2-6,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZGBFYNIUNJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333037 | |
| Record name | N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400082-51-1 | |
| Record name | N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylthiophene-2-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide typically involves multiple steps. The thiophene sulfonohydrazide moiety is then attached through a series of condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, to achieve efficient chlorination and fluorination . This method ensures high yields and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and reduced forms of the original compound, depending on the specific reaction conditions .
Scientific Research Applications
N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide has several applications in scientific research:
Mechanism of Action
The precise mechanism of action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methyl-2-thiophenesulfonohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl and pyridine moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Key Differences :
- Backbone Variability: Fluopyram and fluopicolide use benzamide scaffolds, whereas the target compound employs a thiophenesulfonohydrazide group, which may alter solubility and target specificity.
- Bioactivity : Fluopyram inhibits succinate dehydrogenase (SDHI activity) , while fluopicolide disrupts microtubule assembly . The target compound’s mechanism remains unconfirmed but may involve hydrazide-mediated enzyme inhibition.
Sulfonohydrazide Derivatives
Compounds with sulfonohydrazide linkages exhibit diverse bioactivities:
Key Differences :
- Synthetic Accessibility : Thiophene-based derivatives are often more synthetically tractable than naphthalene analogues .
Hydrazide-Based Pesticides
Hydrazide functional groups are critical in pesticidal activity:
Key Differences :
- Substituent Effects : The propanehydrazide derivative has alkyl chains that may enhance soil mobility, whereas the target compound’s thiophenesulfonyl group could improve binding to enzymatic sulfhydryl groups.
Research Findings and Trends
- Fluopyram (SDHI fungicide) shows broad-spectrum activity against Meloidogyne enterolobii in tomatoes, with an EC₅₀ of 0.02 µg/mL .
- Fluopicolide is highly effective against Phytophthora infestans in vines, with a half-life of 14 days in soil .
- Sulfonohydrazides: Limited data exist for the target compound, but analogues like N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-N-(2-propynyl)-2-naphthalenesulfonohydrazide show moderate nematocidal activity (EC₅₀: 5.7 µg/mL) .
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of several functional groups that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is critical for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Antimicrobial Activity : Several studies have suggested that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced potency against various bacterial strains due to their ability to disrupt bacterial cell membranes.
- Anticancer Potential : The compound's structural features may contribute to its potential as an anticancer agent. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro, warranting further investigation into their mechanisms of action.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation. For example, analogs have shown promise in inhibiting phosphopantetheinyl transferase, an enzyme involved in secondary metabolism in bacteria.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluating the antimicrobial efficacy of various hydrazide derivatives found that those with a trifluoromethyl substitution exhibited significantly higher activity against Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .
- Anticancer Activity :
- Enzyme Inhibition :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Pyridine & thiophene rings | High | Moderate | Yes |
| 1-Methyl-1H-imidazole | Imidazole ring | Moderate | Low | No |
| Benzimidazole derivatives | Benzene fused with imidazole | High | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
